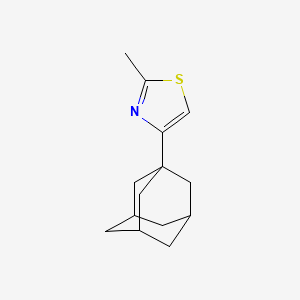
4-(1-Adamantyl)-2-methylthiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Adamantyl)-2-methylthiazole is a heterocyclic compound . The compound is part of the Sigma-Aldrich’s collection of unique chemicals . It is a solid substance with the linear formula C14H19NS .
Synthesis Analysis
The synthesis of 4-(1-Adamantyl)-2-methylthiazole or similar adamantane derivatives often involves the use of formaldehyde with diethyl malonate in the presence of piperidine . Another method involves the anionic polymerizations of para-substituted styrene derivatives containing adamantyl groups . The polymerizations quantitatively proceed to afford well-defined polymers possessing the predicted molecular weights and narrow molecular weight distributions .Chemical Reactions Analysis
Adamantane derivatives have been synthesized via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . The synthesis of 1,2-disubstituted adamantane derivatives by the construction of the tricyclic framework either by total synthesis or by ring expansion/contraction reactions of corresponding adamantane homologues has been reported .Applications De Recherche Scientifique
Synthesis of Functional Adamantane Derivatives
Adamantane derivatives, including “4-(1-Adamantyl)-2-methylthiazole”, are highly reactive and can be used as starting materials for the synthesis of various functional adamantane derivatives .
Production of Monomers
The high reactivity of adamantane derivatives allows them to be utilized in the production of monomers, which are the building blocks of polymers .
Creation of Thermally Stable Fuels and Oils
Adamantane derivatives can be used in the synthesis of thermally stable and high-energy fuels and oils .
Development of Bioactive Compounds
The unique structure and properties of adamantane derivatives make them promising candidates for the development of bioactive compounds .
Pharmaceutical Applications
Adamantane derivatives have potential applications in the pharmaceutical industry. For example, they can be used in the synthesis of pharmaceuticals .
Production of Diamond-like Bulky Polymers (Diamondoids)
Adamantane derivatives can be used in the synthesis of higher diamond-like bulky polymers, also known as diamondoids .
Activation of AMPK
Antimicrobial and Hypoglycemic Activities
Some adamantane derivatives have shown antimicrobial and hypoglycemic activities, indicating potential applications in the treatment of infections and diabetes .
Safety and Hazards
Orientations Futures
There are several future directions for research on adamantane derivatives. One area of interest is their potential therapeutic applications in the treatment of metabolic disorders, such as obesity and type 2 diabetes. Another promising direction is the synthesis of novel adamantyl and homoadamantyl-substituted hydroxy acids .
Mécanisme D'action
Target of Action
Adamantane derivatives have been known to exhibit diverse applications in medicinal chemistry, catalyst development, and nanomaterials . The unique structural, biological, and stimulus-responsive properties of these derivatives contribute to their potential as therapeutic agents .
Mode of Action
The mode of action of 4-(1-Adamantyl)-2-methylthiazole involves its interaction with its targets, leading to changes at the molecular level. The adamantane moiety in the compound is known for its high reactivity, which allows it to interact with various biological targets . .
Biochemical Pathways
Adamantane derivatives are known to influence a wide range of biochemical processes due to their unique structural and biological properties
Pharmacokinetics
It’s worth noting that the adamantyl group has relatively good fat solubility, which can greatly increase the membrane permeability of a compound . This suggests that 4-(1-Adamantyl)-2-methylthiazole may have good bioavailability.
Result of Action
The compound’s adamantane moiety is known for its high reactivity, suggesting that it may induce significant changes at the molecular and cellular levels .
Propriétés
IUPAC Name |
4-(1-adamantyl)-2-methyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NS/c1-9-15-13(8-16-9)14-5-10-2-11(6-14)4-12(3-10)7-14/h8,10-12H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWMPQJTRWLIKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Adamantyl)-2-methylthiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

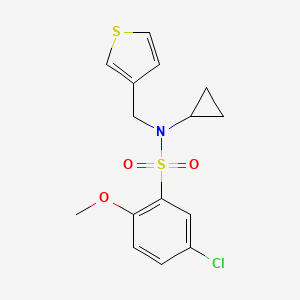
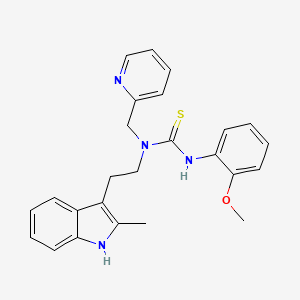
![N-(2-Propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)but-2-ynamide](/img/structure/B2490377.png)
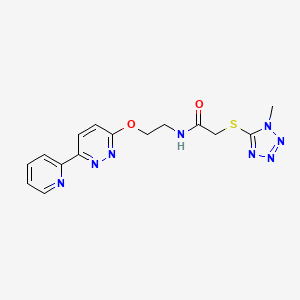
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2490379.png)
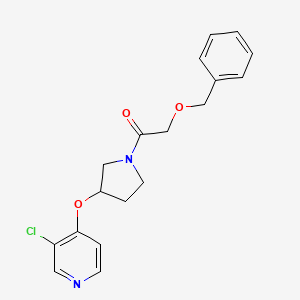
![(2-Fluorophenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2490382.png)
![2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-amine dihydrochloride](/img/structure/B2490389.png)
![Methyl 3-[(2-chlorophenoxy)methyl]benzoate](/img/structure/B2490391.png)
![2-chloro-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide](/img/structure/B2490393.png)

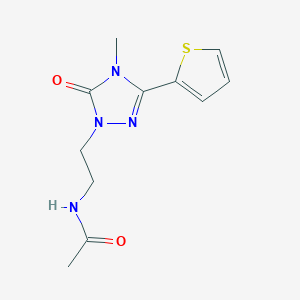
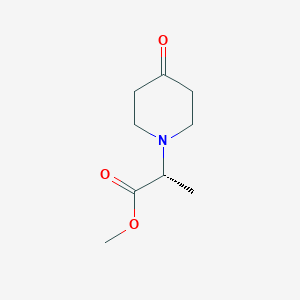
![3,4-dichloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}ethyl)benzamide](/img/structure/B2490398.png)